

What is Vandetanib-d4 and its primary use in research

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Vandetanib-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vandetanib is a potent, orally available tyrosine kinase inhibitor (TKI) that targets multiple signaling pathways implicated in tumor growth and angiogenesis.[1][2][3] It is an anilinoquinazoline compound that exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[3][4] Vandetanib-d4 is a deuterated analog of Vandetanib, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes Vandetanib-d4 an invaluable tool in research, primarily as an internal standard for the accurate quantification of Vandetanib in biological matrices using mass spectrometry.[5] This technical guide provides an in-depth overview of Vandetanib-d4, its primary use in research, and detailed experimental protocols.

Core Concepts: The Role of Deuterium Labeling

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a technique increasingly employed in pharmaceutical research.[6] The carbon-deuterium (C-D) bond is



stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[7] This increased bond strength can alter the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 enzymes, which often involve the cleavage of a C-H bond.[6]

In the context of **Vandetanib-d4**, this isotopic labeling does not significantly alter its chemical properties, but its increased mass allows it to be distinguished from the non-labeled Vandetanib by a mass spectrometer.[5] This property is crucial for its primary application as an internal standard.

Primary Use in Research: An Internal Standard for Accurate Quantification

The principal application of **Vandetanib-d4** in a research setting is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5] An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples before processing. Its purpose is to correct for the variability in the analytical procedure, such as sample extraction, injection volume, and ionization efficiency in the mass spectrometer.

By using a deuterated analog like **Vandetanib-d4**, researchers can achieve more accurate and precise quantification of Vandetanib in complex biological samples like plasma and cerebrospinal fluid (CSF).[5] **Vandetanib-d4** co-elutes with Vandetanib during chromatography and experiences similar matrix effects and ionization suppression or enhancement.[8] Because the mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z), the ratio of the analyte's signal to the internal standard's signal can be used to calculate the precise concentration of Vandetanib, thereby minimizing experimental error.[5]

Quantitative Data Summary

The inhibitory activity of Vandetanib against its target kinases is a critical aspect of its pharmacological profile. The following tables summarize key quantitative data for Vandetanib.



Target Kinase	IC50 (nM)	Reference
VEGFR-2 (KDR)	40	[4][9]
VEGFR-3 (Flt-4)	110	[1][4]
EGFR	500	[1][4]
RET	130	[1]

Table 1: In vitro inhibitory activity of Vandetanib against key receptor tyrosine kinases.

Parameter	Value	Reference
Molecular Formula	C22H20BrFN4O2D4	N/A
Molecular Weight	479.36 g/mol	N/A
Monitored Parent Ion (m/z)	479.1	[5]
Monitored Product Ion (m/z)	116.2	[5]
Table 2: Physicochemical properties of Vandetanib-d4 relevant to its use as an internal standard in mass spectrometry.		



Matrix	Linearity Range (ng/mL)	LLOQ (ng/mL)	Within- day Precision (%CV)	Between- day Precision (%CV)	Accuracy (%)	Referenc e
Human Plasma	1.0 - 3000	1.0	≤ 5.9	≤ 5.9	104.0 - 108.5	[5]
Human CSF	0.25 - 50	0.25	≤ 8.8	≤ 8.8	95.0 - 98.5	[5]

Table 3:

Validation

parameters

of a

published

LC-MS/MS

method for

Vandetanib

quantificati

on using

Vandetanib

-d4 as an

internal

standard.

Experimental Protocols

Quantification of Vandetanib in Human Plasma using LC-MS/MS with Vandetanib-d4

This protocol outlines a method for the accurate determination of Vandetanib concentrations in human plasma samples.

- a. Sample Preparation (Liquid-Liquid Extraction)
- To 100 μL of human plasma, add 10 μL of Vandetanib-d4 internal standard solution (e.g., 2000 ng/mL in 80% methanol).



- Add 500 μL of tert-butyl methyl ether containing 0.5% ammonium hydroxide.
- Vortex for 5 minutes.
- Centrifuge at 13,000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- b. Chromatographic Conditions
- LC System: Agilent 1200 series or equivalent
- Column: Kinetex C18 (2.6 μm, 50 mm × 2.1 mm)
- Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium formate (50:50, v/v), pH 5.0
- Flow Rate: 0.11 mL/min
- Injection Volume: 10 μL
- Column Temperature: Ambient
- c. Mass Spectrometric Conditions
- Mass Spectrometer: API-3200 LC-MS/MS system or equivalent
- Ionization Mode: Positive Electrospray Ionization (ESI)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Vandetanib: m/z 475.1 → 112.1
 - Vandetanib-d4 (ISTD): m/z 479.1 → 116.2

Workflow for Vandetanib quantification using LC-MS/MS.



Western Blot for Inhibition of EGFR Phosphorylation

This protocol describes a method to assess the inhibitory effect of Vandetanib on the phosphorylation of EGFR in cancer cell lines.

- a. Cell Culture and Treatment
- Seed cancer cells (e.g., A549, HNSCC cell lines) in 6-well plates and grow to 70-80% confluency.[3][10]
- Serum-starve the cells for 24 hours.
- Treat the cells with varying concentrations of Vandetanib (e.g., 0-10 μ M) for 3-4 hours.[10] [11]
- Stimulate the cells with Epidermal Growth Factor (EGF) (e.g., 10 ng/mL) for 15 minutes.[10]
- b. Protein Extraction and Quantification
- · Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- c. SDS-PAGE and Western Blotting
- Load equal amounts of protein (e.g., 20-40 μg) onto an SDS-PAGE gel.[3]
- Separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]



- Incubate the membrane with primary antibodies against phospho-EGFR (e.g., pY1068) and total EGFR overnight at 4°C.[10]
- Wash the membrane with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Workflow for Western blot analysis of EGFR phosphorylation.

In Vitro Angiogenesis (Tube Formation) Assay

This protocol provides a method to evaluate the anti-angiogenic potential of Vandetanib using an in vitro tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).

- a. Preparation of Matrigel Plates
- Thaw Matrigel (or other basement membrane extract) on ice.
- Pipette 50-100 μL of Matrigel into each well of a pre-chilled 96-well plate.
- Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
- b. Cell Seeding and Treatment
- Culture HUVECs in endothelial cell growth medium.
- Harvest the HUVECs and resuspend them in a basal medium containing the desired concentrations of Vandetanib.
- Seed the HUVECs (e.g., 1-2 x 10⁴ cells per well) onto the solidified Matrigel.
- c. Incubation and Visualization
- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.



- Monitor tube formation at different time points using an inverted microscope.
- Capture images of the tube-like structures.
- d. Quantification
- Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Workflow for in vitro tube formation assay.

Signaling Pathways

Vandetanib's mechanism of action involves the simultaneous inhibition of multiple RTK signaling pathways that are crucial for tumor growth and angiogenesis.

VEGFR Signaling Pathway

Vandetanib potently inhibits VEGFR-2, a key mediator of angiogenesis. By blocking the binding of VEGF to its receptor, Vandetanib prevents receptor dimerization and autophosphorylation, thereby inhibiting downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[12][13]

Vandetanib inhibits the VEGFR-2 signaling pathway.

EGFR Signaling Pathway

Vandetanib also targets EGFR, a receptor often overexpressed in various cancers, leading to uncontrolled cell proliferation.[5][14] By inhibiting EGFR autophosphorylation, Vandetanib blocks downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, ultimately leading to decreased tumor cell growth and survival.[1][14]

Vandetanib inhibits the EGFR signaling pathway.

RET Signaling Pathway



The inhibition of the RET proto-oncogene is particularly relevant in medullary thyroid carcinoma, where activating mutations in RET are common.[3] Vandetanib blocks the constitutive activation of RET, thereby inhibiting downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, which are critical for the growth and survival of these cancer cells.[3][15]

Vandetanib inhibits the RET signaling pathway.

Conclusion

Vandetanib-d4 is an essential tool for researchers studying the pharmacokinetics and pharmacodynamics of Vandetanib. Its primary role as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of the parent drug in various biological matrices. This technical guide has provided an overview of **Vandetanib-d4**, its core applications, quantitative data, and detailed experimental protocols to facilitate its use in a research setting. The provided diagrams of the signaling pathways inhibited by Vandetanib offer a visual representation of its multi-targeted mechanism of action, further aiding in the understanding of its anti-cancer properties.

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